6,7-Dihydro-5H-pyrrolo[3,4-B]pyridine-3-carbonitrile
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Overview
Description
6,7-Dihydro-5H-pyrrolo[3,4-B]pyridine-3-carbonitrile is a heterocyclic compound with a unique structure that includes both pyridine and pyrrole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-B]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method starts with 2,3-dicarboxypyridine, which is first esterified to form pyridine dicarboxylic acid dimethyl ester. This intermediate is then reduced using a mixture of sodium borohydride and anhydrous calcium chloride. The resulting product undergoes a chlorination reaction, followed by cyclization in acetonitrile with anhydrous potassium carbonate as the base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-pyrrolo[3,4-B]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: N-oxides of the pyridine ring.
Reduction: Amines derived from the nitrile group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6,7-Dihydro-5H-pyrrolo[3,4-B]pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-pyrrolo[3,4-B]pyridine-3-carbonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, derivatives of this compound have been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrrolo[3,4-B]pyridine: Lacks the nitrile group but shares the core structure.
6,7-Dihydro-5H-pyrrolo[1,2-B][1,2,4]triazole: Contains a triazole ring instead of the pyridine ring.
Uniqueness
6,7-Dihydro-5H-pyrrolo[3,4-B]pyridine-3-carbonitrile is unique due to the presence of the nitrile group, which can participate in various chemical reactions, enhancing its versatility in synthetic chemistry and potential biological activities .
Properties
Molecular Formula |
C8H7N3 |
---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H7N3/c9-2-6-1-7-4-10-5-8(7)11-3-6/h1,3,10H,4-5H2 |
InChI Key |
KLKLMLVWYAYVHS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)N=CC(=C2)C#N |
Origin of Product |
United States |
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